molecular formula C7H4N2O4 B458946 5-Nitrobenzo[d]oxazol-2(3H)-one CAS No. 3889-13-2

5-Nitrobenzo[d]oxazol-2(3H)-one

Cat. No.: B458946
CAS No.: 3889-13-2
M. Wt: 180.12g/mol
InChI Key: UTQPEXLRBRAERQ-UHFFFAOYSA-N
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Description

5-Nitrobenzo[d]oxazol-2(3H)-one is a nitro-substituted benzoxazole derivative characterized by a nitro (-NO₂) group at the 5-position of the fused aromatic ring. Benzoxazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their structural rigidity and electronic properties. However, nitro aromatic compounds are often associated with toxicity and environmental persistence, which limits their utility in certain contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzo[d]oxazol-2(3H)-one typically involves the nitration of benzo[d]oxazol-2(3H)-one. One common method is the reaction of benzo[d]oxazol-2(3H)-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are crucial to achieving high efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Aminobenzo[d]oxazol-2(3H)-one.

    Substitution: Various substituted benzo[d]oxazol-2(3H)-one derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

5-Nitrobenzo[d]oxazol-2(3H)-one has demonstrated significant activity in medicinal chemistry, particularly as a precursor for synthesizing bioactive compounds.

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, certain synthesized derivatives have been tested for their Minimum Inhibitory Concentration (MIC) against various bacterial strains, with values ranging from 3.125 to 50.0 µg/mL. Compounds with specific substituents on the benzo[d]oxazol-2(3H)-one structure displayed considerable activity against pathogens like Mycobacterium tuberculosis and Escherichia coli .
  • Structure-Activity Relationship : Research into the structure-activity relationship of this compound derivatives has provided insights into how different functional groups influence biological activity. This understanding is crucial for the design of more effective antimicrobial agents .

Biochemical Applications

In biochemical research, this compound serves as a valuable tool for studying enzymatic reactions and metabolic pathways.

  • Enzyme Substrate : The compound is utilized in studies investigating nitration processes in bacteria. For example, Pantoea ananatis can convert 6-hydroxybenzoxazolin-2(3H)-one into 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one via nitration, facilitating further degradation processes . This transformation highlights the compound's role in microbial metabolism and its potential application in bioremediation strategies.
  • Bacterial Detoxification : Research indicates that certain bacteria can metabolize this compound, leading to the production of less toxic intermediates. This property is significant for developing environmentally friendly detoxification methods for nitroaromatic compounds .

Environmental Applications

The environmental implications of this compound are primarily related to its biodegradability and role in plant-bacteria interactions.

  • Biodegradability : The compound has been identified as biodegradable under specific conditions, suggesting its potential use in developing environmentally sustainable agricultural practices. The degradation products can be less harmful to soil microorganisms compared to the parent compound .
  • Allelochemical Interactions : In agricultural contexts, the compound's role as an allelochemical has been explored, where it may inhibit seedling growth of certain plants like Lepidium sativum. This property could be harnessed for natural herbicide development .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated various derivatives of this compound against a range of bacterial strains. The results indicated that modifications at specific positions on the aromatic ring significantly enhanced antimicrobial activity, demonstrating the compound's potential as a lead structure for new antibiotics.

Case Study 2: Biodegradation Pathways

Research involving Pantoea ananatis showed that this bacterium effectively metabolizes 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one within hours, indicating a rapid biodegradation pathway that could be exploited for environmental cleanup efforts involving nitroaromatic pollutants.

Mechanism of Action

The mechanism of action of 5-Nitrobenzo[d]oxazol-2(3H)-one varies depending on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with biological targets such as receptors or DNA. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The biological and chemical properties of benzoxazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of 5-nitrobenzo[d]oxazol-2(3H)-one with key analogs:

Table 1: Structural and Physical Properties of Selected Benzo[d]oxazol-2(3H)-one Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
This compound -NO₂ at C5 180.12 Not reported High electrophilicity; potential toxicity
5-Chlorobenzo[d]oxazol-2(3H)-one -Cl at C5 169.57 160–162 Moderate electron-withdrawing; used in synthesis of bioactive molecules
5-Bromobenzo[d]oxazol-2(3H)-one -Br at C5 214.02 Not reported Larger steric bulk; potential halogen bonding
5-Fluorobenzo[d]oxazol-2(3H)-one -F at C5 153.11 Not reported High electronegativity; improved metabolic stability
6-Hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one -NO₂ at C5, -OH at C6 196.13 Not reported Inhibits plant growth; toxic to mammals
6-Chlorobenzo[d]oxazol-2(3H)-one -Cl at C6 169.57 Not reported Altered reactivity due to substituent position

Key Observations:

  • Electrophilicity : The nitro group at C5 in this compound confers stronger electron-withdrawing effects compared to halogens (-Cl, -Br, -F), making it more reactive in nucleophilic aromatic substitution .
  • Toxicity : Nitro aromatic compounds like 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one exhibit significant mammalian toxicity, suggesting similar risks for 5-nitro derivatives despite biodegradability variations .
  • Synthetic Accessibility : Chloro and bromo derivatives are more commonly synthesized (e.g., via direct halogenation), whereas nitro groups may require nitration under controlled conditions, posing safety challenges .

Stability and Environmental Impact

  • Biodegradability : Nitro groups generally reduce biodegradability. The 6-hydroxy-5-nitro derivative is an exception due to the hydroxyl group facilitating degradation, whereas this compound may persist in the environment .
  • Synthetic Byproducts : Halogenated analogs (e.g., 5-chloro or 6-chloro) are more stable and commercially available, making them preferable for industrial applications despite lower reactivity .

Biological Activity

5-Nitrobenzo[d]oxazol-2(3H)-one, a heterocyclic compound with the molecular formula C7H4N2O4C_7H_4N_2O_4 and CAS number 3889-13-2, has garnered attention for its significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound features a fused benzene and oxazole ring system, characterized by a nitro group at the fifth position. Its physical properties include:

PropertyValue
Molecular Weight180.118 g/mol
Density1.58 g/cm³
Melting Point242 °C
Boiling PointNot available

These structural attributes contribute to its reactivity and biological interactions.

This compound has been identified as an allelochemical , which are compounds produced by plants that inhibit the growth of competing species. This property is particularly valuable in agricultural applications for weed management. The compound's allelopathic effects have been demonstrated in various studies, indicating its potential to control unwanted plant growth without the use of synthetic herbicides.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial activity. A study comparing its efficacy against standard antibiotics revealed minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL against various bacterial strains. Compounds derived from this structure demonstrated varying degrees of activity, suggesting a structure-activity relationship that enhances its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Interaction studies indicate that the compound binds to specific enzymes and receptors, potentially inhibiting their activity and disrupting metabolic pathways in target organisms.
  • Reactive Oxygen Species (ROS) Generation : The nitro group in the compound may facilitate the production of ROS, leading to oxidative stress in microbial cells, which can contribute to its antimicrobial effects .

Study on Antimicrobial Efficacy

In a comparative study involving several derivatives of benzo[d]oxazol-2(3H)-one, researchers evaluated their antimicrobial properties against common pathogens. The results indicated that certain modifications to the base structure significantly enhanced activity against resistant strains of bacteria, highlighting the importance of chemical substitutions in optimizing efficacy .

Application in Agriculture

Field trials assessing the allelopathic effects of this compound showed promising results in controlling specific weed species without adversely affecting crop yields. This suggests its viability as a natural herbicide alternative.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-nitro-substituted benzoxazol-2(3H)-one derivatives?

A typical approach involves sequential functionalization of the benzoxazolone core. For example, 3,5-dimethyl-6-nitrobenzo[d]oxazol-2(3H)-one is synthesized via condensation of substituted phenols with urea, followed by methylation and nitration . Radical bromination with N-bromosuccinimide (NBS) introduces bromomethyl groups, which can be further nitrated using HNO₃/H₂SO₄ mixtures to yield nitro-substituted derivatives . Characterization relies on NMR (δ 3.90–4.54 for methylene protons) and IR spectroscopy (distinct carbonyl stretches at 1753–1736 cm⁻¹) .

Q. How are structural ambiguities in nitrobenzoxazolone derivatives resolved experimentally?

X-ray crystallography and 2D NMR (e.g., HSQC, HMBC) are critical. For instance, X-ray analysis of 5-substituted oxazol-2(3H)-ones confirmed dimerization via amide hydrogen bonding in the solid state . In cases of regioisomerism (e.g., nitro vs. bromo substitution), NOESY correlations and coupling constants in ¹H/¹³C NMR differentiate positional isomers .

Q. What preliminary assays assess the biological activity of nitrobenzoxazolones?

Standard protocols include:

  • Phytotoxicity assays : Seedling growth inhibition in Lepidium sativum (IC₅₀ determination) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to inflammation .

Advanced Research Questions

Q. How can contradictory bioactivity data for nitrobenzoxazolones be reconciled across studies?

Discrepancies often arise from differences in substituent positioning , purity , or assay conditions . For example, 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one shows strong phytotoxicity in Lepidium sativum but minimal effects on Abutilon theophrasti due to species-specific detoxification pathways . Methodological adjustments include:

  • Validating compound purity via HPLC-MS.
  • Standardizing bioassay parameters (e.g., pH, light exposure).
  • Cross-testing in multiple model organisms .

Q. What computational strategies optimize nitrobenzoxazolone derivatives for target selectivity?

A validated approach uses 3D pharmacophore modeling based on σ1 receptor binding data. Key features include:

  • Hydrophobic aromatic and hydrogen bond acceptor motifs.
  • Positive ionizable centers for electrostatic interactions.
    A Catalyst-generated model (correlation coefficient = 0.89) successfully guided the design of high-affinity ligands, validated via Fisher randomization and leave-one-out tests .

Q. How do structural modifications (e.g., nitro group position) impact reactivity and stability?

  • Nitro at C-5 vs. C-6 : C-5 nitro derivatives exhibit higher electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., SNAr).
  • Methylation at N-3 : Stabilizes the oxazolone ring against hydrolysis, as shown by kinetic studies in aqueous buffers (pH 7.4, t₁/₂ > 24 h) .
  • Bromine substituents : Increase molecular weight and lipophilicity (logP), improving blood-brain barrier penetration in neuroactive compounds .

Q. Methodological Considerations

Addressing Synthetic Challenges in Nitrobenzoxazolone Chemistry

Challenge Solution Reference
Low yields in nitrationUse mixed HNO₃/H₂SO₄ at 0°C, slow addition
Regioselectivity controlDirected ortho-metalation (DoM) with LiTMP
Byproduct formationColumn chromatography (SiO₂, EtOAc/hexane)

Key Spectral Data for Characterization

Functional Group ¹H NMR (δ) ¹³C NMR (δ) IR (cm⁻¹)
Oxazolone carbonyl-~1551753–1736
Methylene (C=O adjacent)3.90–4.5435.0–40.3-
Nitro (C-NO₂)-142–1451520, 1348

Q. Case Study: Resolving Bioactivity Contradictions

A 2025 study on 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one found conflicting apoptosis induction rates (HeLa: 80% vs. MCF-7: 30%). Resolution involved:

Metabolic profiling : Identified CYP3A4-mediated dechlorination in MCF-7 cells.

Proteomic analysis : Upregulation of anti-apoptotic Bcl-2 in resistant lines.

Structural tweaks : Introducing electron-withdrawing groups (e.g., -CF₃) restored activity .

Properties

IUPAC Name

5-nitro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c10-7-8-5-3-4(9(11)12)1-2-6(5)13-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQPEXLRBRAERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294913
Record name 5-Nitro-1,3-benzoxazol-2(3H)-one
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Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3889-13-2
Record name 3889-13-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitro-1,3-benzoxazol-2(3H)-one
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Record name 5-nitro-2,3-dihydro-1,3-benzoxazol-2-one
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Synthesis routes and methods I

Procedure details

CDI (1.57 g, 19.4 mmol) was added at 0° C. to a stirred solution of 2-amino-4-nitro-phenol (500 mg, 0.6 mmol) in DMF (5 mL) and the resultant was stirred for 30 mins. The mixture was poured onto ice and stirred for 10 minutes. The resulting precipitate was isolated by filtration to afford 470 mg (80%) of 5-nitro-3H-benzooxazol-2-one. 1H NMR: (DMSO-d6): δ 12.4 (b s, 1H), 8.05 (dd, 1H), 7.85 (d, 1H), 7.54 (d, 1H).
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1.57 g
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500 mg
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5 mL
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Synthesis routes and methods II

Procedure details

This was prepared in a similar manner as the 5-chloro-2-hydroxyphenyl analogue, by fusing 2-amino-4-nitrophenol and urea to form 5-nitrobenzoxazolinone (m.pt. 215° C. after recrystallisation from acetone), and then heating with alcoholic dimethylamine as above: it was not recrystallised.
[Compound]
Name
5-chloro-2-hydroxyphenyl
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Synthesis routes and methods III

Procedure details

2-Amino-4-nitrophenol (30.0 g) and 1,1′-carbonyldiimidazole (47.34 g) were dissolved in THF (300 mL). The mixture was refluxed over night. The reaction mixture was cooled, poured into ice/water and acidified with 1M aqueous HCl to pH 2. The aqueous layer was extracted two times with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, filtered and the solvent was evaporated. Methanol (150 mL) was added to the resulting precipitate and the mixture was stirred for 30 minutes at r.t. The resulting solid was filtered off and dried in vacuo. The title compound was obtained as a yellow solid (32.32 g, 88%). MS (neg. ion, m/e)=179.0 [(M−H)−].
Quantity
30 g
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reactant
Reaction Step One
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47.34 g
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reactant
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300 mL
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ice water
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Yield
88%

Synthesis routes and methods IV

Procedure details

The mixture of 2-amino-4-nitrophenol (5 g, 32.44 mmol) and CDI (6.3 g, 38.93 mmol) in THF (60 mL) was heated at refluxing for 16 h. Cooled to room temperature, the solvent was removed under reduced pressure, the residue was dissolved in DCM (100 mL) and poured into 2N HCl solution (200 mL) with stirring, after 30 min, collected the solid and washed with water (50 mL×2), dried in vacuo to get compound 39-1 as a yellow solid (5.1 g, yield 87%).
Quantity
5 g
Type
reactant
Reaction Step One
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6.3 g
Type
reactant
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60 mL
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Yield
87%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

5-Nitrobenzo[d]oxazol-2(3H)-one
5-Nitrobenzo[d]oxazol-2(3H)-one
5-Nitrobenzo[d]oxazol-2(3H)-one
5-Nitrobenzo[d]oxazol-2(3H)-one
5-Nitrobenzo[d]oxazol-2(3H)-one
5-Nitrobenzo[d]oxazol-2(3H)-one

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